molecular formula C6H6ClNO2 B14389795 4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one CAS No. 87963-43-7

4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one

Cat. No.: B14389795
CAS No.: 87963-43-7
M. Wt: 159.57 g/mol
InChI Key: HTALERBEURLZDG-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes an amino group, a chloro group, and a hydroxy group attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one can be achieved through several synthetic routes. One common method involves the chlorination of 4-amino-4-hydroxycyclohexa-2,5-dien-1-one using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters ensures the efficient production of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one is unique due to the presence of both amino and chloro groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial processes .

Properties

CAS No.

87963-43-7

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

4-amino-3-chloro-4-hydroxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C6H6ClNO2/c7-5-3-4(9)1-2-6(5,8)10/h1-3,10H,8H2

InChI Key

HTALERBEURLZDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(=CC1=O)Cl)(N)O

Origin of Product

United States

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